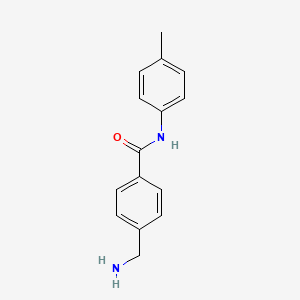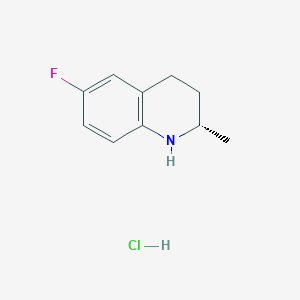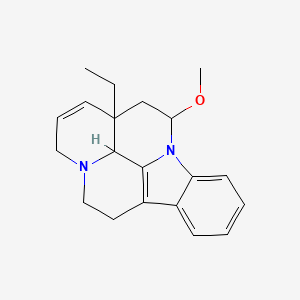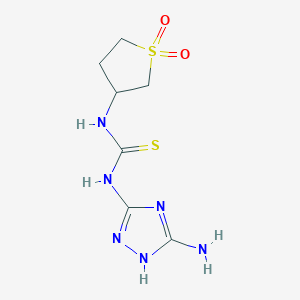
3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide typically involves the following steps:
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the brominated benzene derivative with a suitable sulfonamide precursor, such as sulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Trifluoromethoxylation: The trifluoromethoxy group can be introduced through nucleophilic substitution using a trifluoromethoxy reagent, such as trifluoromethoxy iodide (CF3OI), under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups, such as sulfonic acids or amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents like toluene or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine derivative, while oxidation may produce a sulfonic acid derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe for studying biological processes involving sulfonamide interactions.
Medicine: Potential use as a pharmaceutical intermediate or as a lead compound for drug discovery.
Industry: Applications in the development of agrochemicals, dyes, and materials science.
Mécanisme D'action
The mechanism of action of 3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide depends on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes involved in folate synthesis, such as dihydropteroate synthase. The trifluoromethoxy group may enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide: Similar structure with the bromine atom at the para position.
3-Chloro-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide: Chlorine atom instead of bromine.
3-Bromo-N-(1-methyl-2-methoxyethyl)-benzenesulfonamide: Methoxy group instead of trifluoromethoxy.
Uniqueness
The presence of the trifluoromethoxy group in 3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide may confer unique properties, such as increased lipophilicity and metabolic stability, compared to similar compounds. These properties can enhance its potential as a pharmaceutical agent or chemical reagent.
Propriétés
Formule moléculaire |
C10H11BrF3NO3S |
|---|---|
Poids moléculaire |
362.17 g/mol |
Nom IUPAC |
3-bromo-N-[1-(trifluoromethoxy)propan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C10H11BrF3NO3S/c1-7(6-18-10(12,13)14)15-19(16,17)9-4-2-3-8(11)5-9/h2-5,7,15H,6H2,1H3 |
Clé InChI |
MVBAKQAZXCFVHT-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(F)(F)F)NS(=O)(=O)C1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzoic acid, 4-[[2-(1,1-dimethylethyl)phenoxy]methyl]-](/img/structure/B12114473.png)


![2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid](/img/structure/B12114495.png)
![[4-Allyl-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B12114499.png)
![3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione](/img/structure/B12114502.png)
![5-[(2-hydroxybenzoyl)amino]pentanoic Acid](/img/structure/B12114504.png)

![2-Thiazolamine, 5-[(4-ethylphenyl)methyl]-](/img/structure/B12114524.png)
